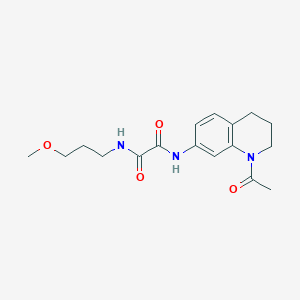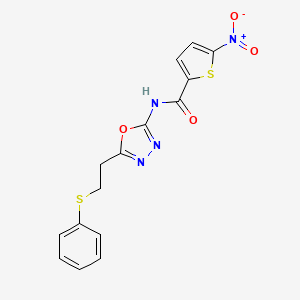![molecular formula C10H9F2NO3 B2640756 3-[(2,4-Difluorophenyl)formamido]propanoic acid CAS No. 949444-66-0](/img/structure/B2640756.png)
3-[(2,4-Difluorophenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Difluorophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H9F2NO3 It is characterized by the presence of a difluorophenyl group attached to a formamido group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Difluorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a formylation reaction to introduce the formamido group.
Coupling with Propanoic Acid: The formamido intermediate is then coupled with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced form.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the formamido group.
Reduction Products: Reduced forms of the difluorophenyl group.
Substitution Products: Compounds with substituted difluorophenyl groups.
Scientific Research Applications
3-[(2,4-Difluorophenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)formamido]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may play a crucial role in binding to these targets, while the formamido and propanoic acid moieties contribute to the overall activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
3-[(2,4-Dichlorophenyl)formamido]propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
3-[(2,4-Dibromophenyl)formamido]propanoic acid: Bromine atoms replace the fluorine atoms.
3-[(2,4-Dimethylphenyl)formamido]propanoic acid: Methyl groups instead of fluorine atoms.
Uniqueness: 3-[(2,4-Difluorophenyl)formamido]propanoic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
3-[(2,4-difluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWEPJEANUKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)

![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
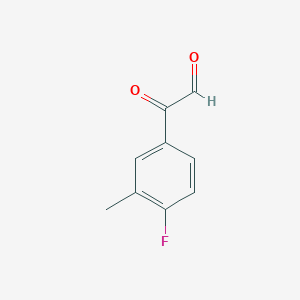
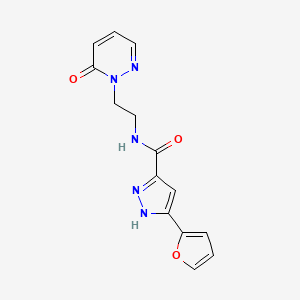
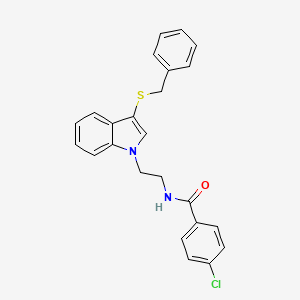
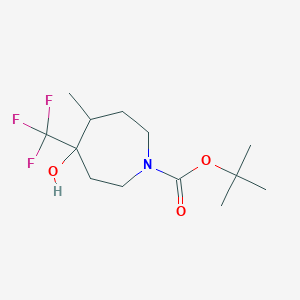
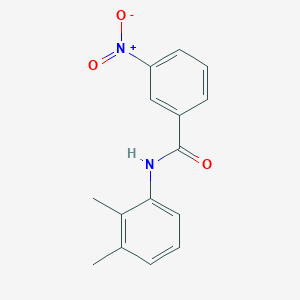
![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![6-imino-N-(3-methoxypropyl)-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2640688.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2640693.png)
